

In-Depth Technical Guide to the Physical and Chemical Properties of Nadolol D9

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Compound of Interest

Compound Name: *Nadolol D9*

Cat. No.: *B1434460*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Nadolol D9**, a deuterated isotopologue of the non-selective beta-adrenergic receptor antagonist, Nadolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving this compound.

Introduction

Nadolol D9 is a stable, non-radioactive, isotopically labeled form of Nadolol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic substitution makes **Nadolol D9** an ideal internal standard for quantitative analysis of Nadolol in biological matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The increased mass of **Nadolol D9** allows for clear differentiation from the unlabeled drug, ensuring accurate quantification in pharmacokinetic and metabolic studies.

Physical and Chemical Properties

The introduction of deuterium can subtly alter the physicochemical properties of a molecule compared to its non-deuterated counterpart. While comprehensive experimental data for all physical properties of **Nadolol D9** are not readily available in published literature, the following

tables summarize the known properties of both Nadolol and **Nadolol D9** for comparative purposes.

Table 1: General and Physical Properties

Property	Nadolol	Nadolol D9
Appearance	White to off-white solid	Off-white to light yellow solid[1]
Molecular Formula	C ₁₇ H ₂₇ NO ₄	C ₁₇ H ₁₈ D ₉ NO ₄ [1]
Molecular Weight	309.40 g/mol	318.46 g/mol [1]
Melting Point	124-136 °C	Data not available
Boiling Point	Data not available	Data not available
pKa	9.67	Data not available

Table 2: Solubility Data

Solvent	Solubility of Nadolol	Solubility of Nadolol D9
Water	Slightly soluble	Data not available
Ethanol	Freely soluble	Data not available
Chloroform	Slightly soluble	Data not available
Acetone	Practically insoluble	Data not available
Benzene	Insoluble	Data not available
DMSO	Soluble	100 mg/mL (314.01 mM)[1]

Spectral Data

Spectroscopic analysis is crucial for the confirmation of the chemical structure and isotopic enrichment of **Nadolol D9**.

Table 3: Key Spectral Data

Technique	Data for Nadolol D9
¹ H NMR	Consistent with the structure, showing the absence of signals corresponding to the tert-butyl protons.
Mass Spectrometry	Molecular ion peak and fragmentation pattern consistent with the deuterated structure.

Note: Specific spectral data such as chemical shifts (δ) for ¹H NMR and mass-to-charge ratios (m/z) for mass spectrometry can be obtained from the Certificate of Analysis provided by the supplier.

Experimental Protocols

The following are generalized experimental protocols for the characterization and analysis of Nadolol and its deuterated analogue.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of Nadolol and its analogues is reverse-phase HPLC.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 220 nm.
- Procedure: A solution of **Nadolol D9** is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is determined by calculating the area percentage

of the main peak relative to the total peak area.

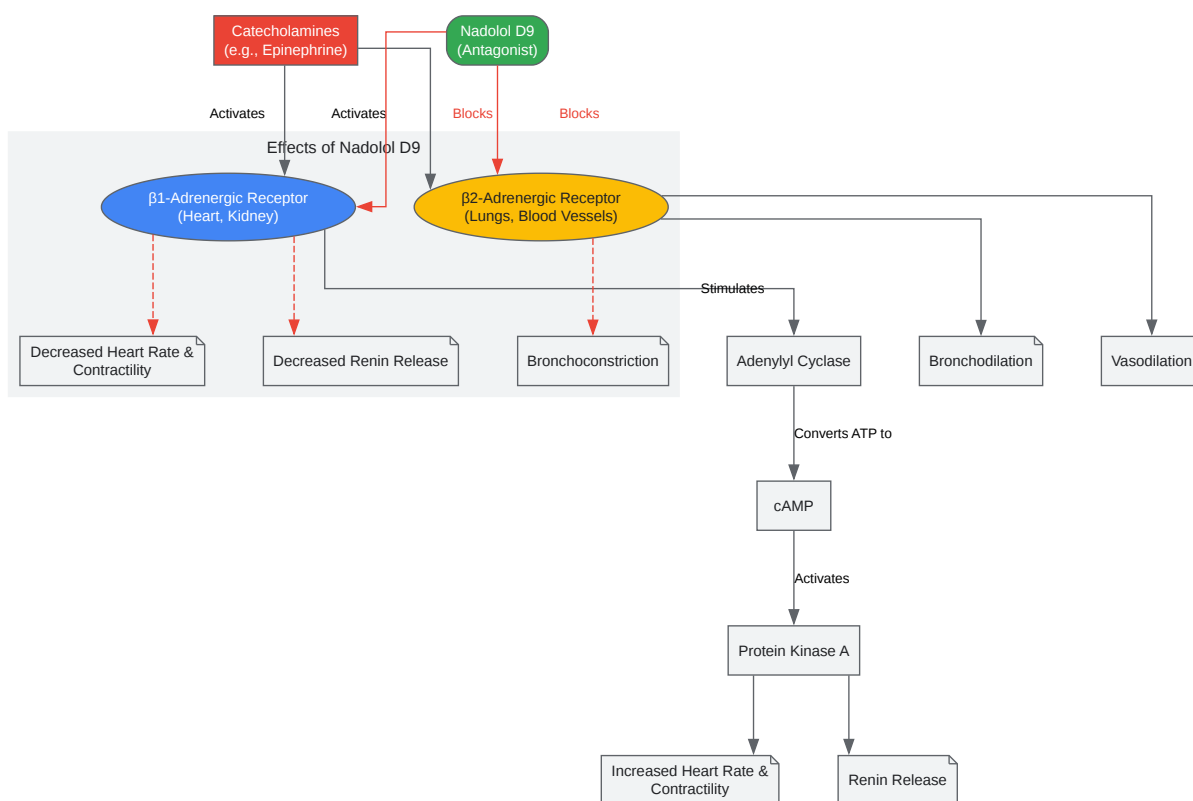
Quantification in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

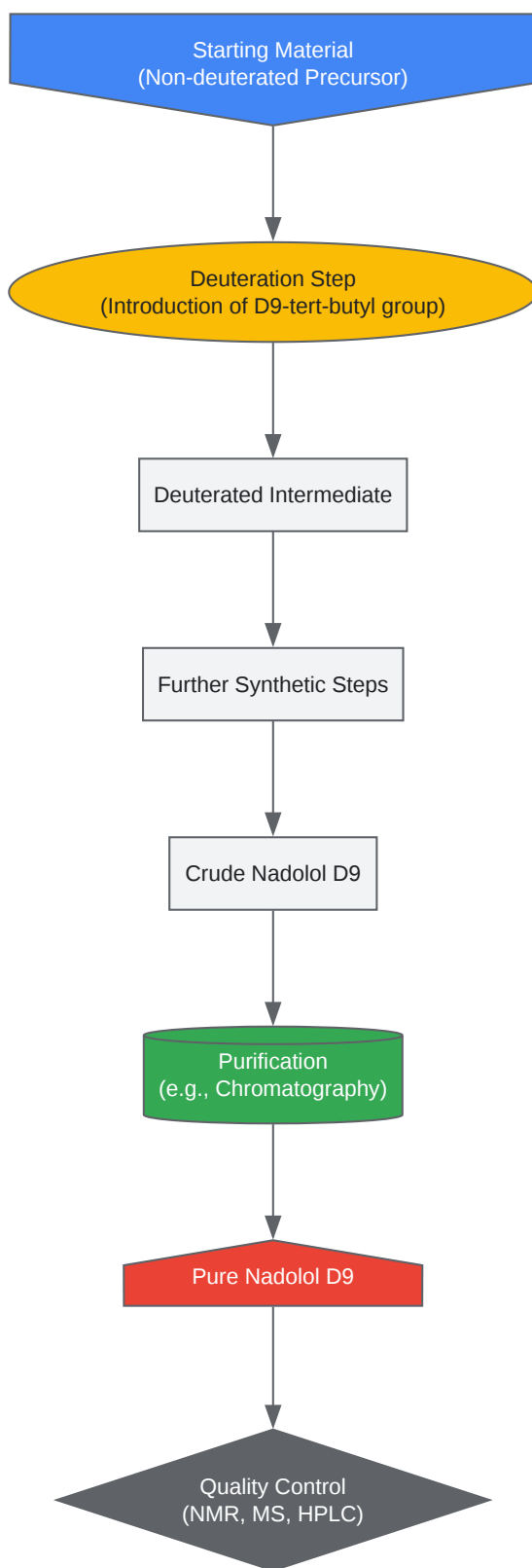
Nadolol D9 is frequently used as an internal standard for the quantification of Nadolol in biological fluids.

- Sample Preparation:
 - To a known volume of the biological sample (e.g., plasma, urine), add a known amount of **Nadolol D9** solution as the internal standard.
 - Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.
 - Evaporate the organic solvent and derivatize the residue to increase volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC-MS Conditions:
 - GC Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.
 - Ionization Mode: Electron Ionization (EI).
 - MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for both Nadolol and **Nadolol D9**.
- Quantification: The concentration of Nadolol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathway and Mechanism of Action

Nadolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β_1 and β_2 adrenergic receptors. This action is central to its therapeutic effects.





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References

- 1. medchemexpress.com [medchemexpress.com]
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